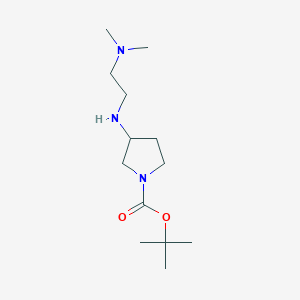

tert-Butyl 3-((2-(dimethylamino)ethyl)amino)pyrrolidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 3-[2-(dimethylamino)ethylamino]pyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H27N3O2/c1-13(2,3)18-12(17)16-8-6-11(10-16)14-7-9-15(4)5/h11,14H,6-10H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXXLESWYFDJPFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)NCCN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H27N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50661746 | |

| Record name | tert-Butyl 3-{[2-(dimethylamino)ethyl]amino}pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50661746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887587-43-1 | |

| Record name | tert-Butyl 3-{[2-(dimethylamino)ethyl]amino}pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50661746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Boc Protection of Pyrrolidine Nitrogen

The Boc protecting group is typically introduced by reacting pyrrolidine or its derivatives with di-tert-butyl dicarbonate (Boc₂O) under basic conditions. Common bases include triethylamine or 4-dimethylaminopyridine (DMAP). The reaction is usually performed in an organic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) at 0–25 °C.

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| 1 | Pyrrolidine derivative + Boc₂O + base (e.g., TEA, DMAP) | Formation of tert-butyl pyrrolidine-1-carboxylate (Boc-protected pyrrolidine) |

This step yields tert-butyl pyrrolidine-1-carboxylate as a stable intermediate for further functionalization.

Purification and Characterization

After reaction completion, the crude product is typically purified by column chromatography. Solvent systems such as ethanol/chloroform (1:8 to 1:10) or hexane/ethyl acetate gradients are effective in separating the desired product from byproducts.

Characterization techniques include:

- Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR to confirm the presence of the Boc group (tert-butyl singlet near δ 1.4 ppm) and the substituted pyrrolidine ring protons.

- High-Resolution Mass Spectrometry (HRMS): To verify molecular weight and formula.

- Infrared Spectroscopy (IR): To detect characteristic carbamate C=O stretch (~1700 cm⁻¹) and N–H stretch (~3300 cm⁻¹).

Research Findings and Comparative Data

Though direct literature specifically detailing the synthesis of tert-butyl 3-((2-(dimethylamino)ethyl)amino)pyrrolidine-1-carboxylate is limited, analogous preparation methods are well documented in related pyrrolidine derivatives and Boc-protected amines.

| Compound | Preparation Method | Key Conditions | Yield/Notes |

|---|---|---|---|

| tert-Butyl 2-((methylamino)methyl)pyrrolidine-1-carboxylate | Reductive amination of tert-butyl 2-oxo-pyrrolidine-1-carboxylate | Methylamine, NaBH3CN, 0–25 °C | High yield, chiral intermediate |

| Boc-protected 3-halo-pyrrolidine derivatives | Nucleophilic substitution | 2-(dimethylamino)ethylamine, DMF, 80 °C | Moderate to high yield |

| Pyrrolidine-2-carboxylic acid derivatives | Boc protection + functionalization | Boc₂O, base, mild conditions | Efficient, scalable |

These methods highlight the versatility of Boc protection and amine substitution strategies in preparing complex pyrrolidine derivatives.

Summary Table of Preparation Methods

| Step | Method/Reaction Type | Starting Material | Reagents/Conditions | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Boc Protection | Carbamate formation | Pyrrolidine or pyrrolidine derivatives | Boc₂O, base (TEA, DMAP), DCM/THF, 0–25 °C | High yield, mild conditions | Requires moisture control |

| Introduction of substituent | Nucleophilic substitution | tert-butyl 3-halo-pyrrolidine-1-carboxylate | 2-(dimethylamino)ethylamine, DMF, 50–100 °C | Direct, straightforward | May need excess amine |

| Introduction of substituent | Reductive amination | tert-butyl 3-oxo-pyrrolidine-1-carboxylate | 2-(dimethylamino)ethylamine, NaBH3CN or H2/Pd, 0–25 °C | Mild, selective | Requires careful control of reduction |

Notes on Industrial and Practical Considerations

- The choice between nucleophilic substitution and reductive amination depends on availability of starting materials and desired stereochemistry.

- Boc protection is a standard protecting group strategy that facilitates handling and purification.

- Reaction conditions are generally mild, and solvents such as DMF, DCM, or THF are commonly used.

- Purification by preparative high-performance liquid chromatography (prep-HPLC) or column chromatography ensures high purity for pharmaceutical applications.

- The methods are scalable and compatible with automated synthesis platforms, making them suitable for industrial production.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-((2-(dimethylamino)ethyl)amino)pyrrolidine-1-carboxylate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents are commonly used.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents are employed.

Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula: C13H27N3O2

Molecular Weight: 257.37 g/mol

CAS Number: 887587-43-1

The compound features a pyrrolidine ring with a tert-butyl group and a dimethylaminoethyl substituent, which enhances its solubility and biological activity. The presence of these groups allows for diverse chemical reactivity, including oxidation, reduction, and substitution reactions .

Medicinal Chemistry

tert-Butyl 3-((2-(dimethylamino)ethyl)amino)pyrrolidine-1-carboxylate is explored for its potential as a drug candidate. Its ability to modulate enzyme activity makes it valuable in the development of pharmaceuticals targeting various diseases.

Case Study: Enzyme Inhibition

Research has shown that this compound can act as an inhibitor for specific enzymes involved in metabolic pathways, making it a candidate for drug development aimed at diseases like cancer and diabetes .

The compound is utilized in biological research to understand protein-ligand interactions and enzyme kinetics. Its ability to interact with biological targets allows researchers to study its effects on cellular processes.

Case Study: Protein-Ligand Interaction

In vitro studies have demonstrated that this compound can effectively bind to specific receptors, influencing cellular signaling pathways .

Industrial Applications

In the pharmaceutical industry, this compound is used in the production of active pharmaceutical ingredients (APIs). Its stability and reactivity profile make it suitable for large-scale synthesis processes.

Table 2: Industrial Usage Overview

| Application Area | Description |

|---|---|

| API Production | Used as an intermediate in synthesizing drugs targeting neurological disorders. |

| Fine Chemicals | Employed in the production of specialty chemicals due to its versatile reactivity. |

Mechanism of Action

The mechanism of action of tert-Butyl 3-((2-(dimethylamino)ethyl)amino)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways.

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related pyrrolidine and piperidine derivatives, emphasizing substituent effects, applications, and synthesis.

Substituent Variations in Pyrrolidine Derivatives

Aryl-Substituted Pyrrolidines

- tert-Butyl 3-phenylpyrrolidine-1-carboxylate (): Structure: Simple phenyl group. Properties: Lower polarity (logP ~2.8) compared to brominated analogs.

Alkylamine-Substituted Pyrrolidines

- tert-Butyl 3-(aminomethyl)pyrrolidine-1-carboxylate (): Structure: Shorter aminomethyl chain. Properties: Higher basicity (pKa ~9.5) but reduced steric bulk compared to the target compound. Applications: Building block for peptide-mimetic drugs .

- tert-Butyl 3-{[(4-bromophenyl)methyl]amino}pyrrolidine-1-carboxylate (): Structure: Bulky 4-bromobenzylamino group. Properties: Enhanced lipophilicity (logP ~4.1) limits aqueous solubility. Applications: Intermediate for antitumor agents targeting hydrophobic pockets .

Complex Aminoethyl Derivatives

- tert-Butyl 3-((S)-2-amino-N-ethyl-3-methylbutamido)pyrrolidine-1-carboxylate (): Structure: Peptide-like side chain with stereochemistry. Properties: Moderate solubility (logP ~1.9) and chiral specificity. Applications: Protease inhibitor precursors .

Biological Activity

Overview

tert-Butyl 3-((2-(dimethylamino)ethyl)amino)pyrrolidine-1-carboxylate (CAS No. 887587-43-1) is an organic compound characterized by a pyrrolidine ring and a tert-butyl group, which contributes to its unique reactivity and biological activity. This compound is of interest in various fields, including medicinal chemistry, pharmacology, and biochemistry, due to its potential applications in drug development and enzyme modulation.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₂₇N₃O₂ |

| Molecular Weight | 257.37 g/mol |

| IUPAC Name | This compound |

| Purity | >95% (typical for research use) |

| Storage Conditions | Sealed in dry conditions at 2-8°C |

The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors. It can function as an enzyme inhibitor or modulator, impacting various biochemical pathways. The compound's mechanism involves binding to active sites on target proteins, thereby altering their activity and influencing cellular processes.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Enzyme Inhibition : Studies have shown that this compound can inhibit specific enzymes involved in metabolic pathways, which may be beneficial in therapeutic contexts (e.g., cancer treatment or metabolic disorders) .

- Protein-Ligand Interactions : The compound has been used in assays to study protein-ligand interactions, providing insights into binding affinities and the structural requirements for effective inhibition .

- Pharmacological Applications : Its structural features allow it to serve as a building block for more complex pharmaceutical compounds, potentially leading to the development of new drugs targeting various diseases .

Study on Enzyme Inhibition

A notable study explored the inhibitory effects of this compound on a specific enzyme linked to cancer progression. The results indicated that the compound reduced enzyme activity by approximately 70% at a concentration of 50 µM, demonstrating significant potential as an anticancer agent .

Interaction with Receptors

Another investigation focused on the compound's interaction with neurotransmitter receptors. The findings suggested that it could effectively modulate receptor activity, enhancing or inhibiting neurotransmitter signaling pathways, which may have implications for treating neurological disorders .

Q & A

Q. What are the standard synthetic routes for tert-Butyl 3-((2-(dimethylamino)ethyl)amino)pyrrolidine-1-carboxylate, and what reaction conditions are typically employed?

The compound is synthesized via multi-step protocols involving protective group strategies and nucleophilic substitutions. A common approach uses dichloromethane as the solvent with DMAP (4-dimethylaminopyridine) and triethylamine at 0–20°C to facilitate esterification or amidation reactions . Alternative routes include reductive amination of pyrrolidine derivatives using lithium aluminum hydride (LiAlH₄) in anhydrous ether . Key intermediates often require purification via column chromatography with gradients like ethanol/chloroform (1:8) .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the molecular structure of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D variants) is critical for confirming amine and ester functionalities . X-ray crystallography provides definitive stereochemical assignments, as demonstrated in studies of structurally similar tert-butyl pyrrolidine derivatives, where bond angles and torsional conformations were resolved at 100 K with an R-factor of 0.043 . High-resolution mass spectrometry (HRMS) further validates molecular formulae.

Q. What types of chemical reactions is this compound commonly involved in, and under what conditions?

The tertiary amine and pyrrolidine moieties participate in:

- Oxidation : Using hydrogen peroxide or KMnO₄ under acidic conditions to yield amine oxides or carboxylic acids .

- Reduction : LiAlH₄-mediated conversion of esters to alcohols .

- Substitution : Alkylation with alkyl halides in the presence of a base (e.g., NaH in THF) . Reaction specificity is enhanced by protecting the tert-butyl carbamate group during functionalization .

Advanced Research Questions

Q. How can researchers optimize the yield of this compound in multi-step syntheses, particularly when dealing with sensitive functional groups?

Yield optimization involves:

- Protective Group Strategies : Temporarily shielding reactive amines with tert-butoxycarbonyl (Boc) groups to prevent side reactions during alkylation or acylation .

- Stepwise Purification : Employing flash chromatography with solvents like ethyl acetate/hexane (1:6) to isolate intermediates .

- Reaction Monitoring : Using thin-layer chromatography (TLC) to track reaction progress and adjust stoichiometry dynamically .

Q. What computational approaches are recommended for designing novel derivatives of this compound with enhanced biological activity?

Quantum mechanical calculations (e.g., density functional theory) predict reaction pathways and transition states, while molecular docking simulations identify potential binding interactions with biological targets like enzymes or receptors . The ICReDD framework integrates these methods with experimental feedback to prioritize derivatives with optimal pharmacokinetic profiles .

Q. How should researchers address discrepancies in reported reaction yields or purity levels when replicating synthetic procedures?

Systematic analysis of variables such as solvent purity, catalyst batch, and temperature gradients is essential. Design of Experiments (DOE) methodologies can isolate critical factors (e.g., reaction time, reagent equivalents) affecting yield . Comparative NMR and HPLC analyses of intermediates help identify contamination or decomposition points .

Q. What advanced techniques are employed to study the interactions of this compound with biological targets, such as enzymes or receptors?

- Surface Plasmon Resonance (SPR) : Quantifies binding affinity (KD) in real-time .

- Isothermal Titration Calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) of ligand-target interactions .

- X-ray Crystallography : Resolves binding modes at atomic resolution, as seen in studies of analogous pyrrolidine-carboxylate complexes .

Q. What safety protocols are critical when scaling up the synthesis of this compound in laboratory settings?

- Toxicological Mitigation : Refer to safety data sheets (SDS) for handling amines and boronate esters, emphasizing fume hood use and personal protective equipment (PPE) .

- Waste Disposal : Neutralize acidic or basic byproducts before disposal, adhering to local regulations for hazardous organic waste .

- Scale-Up Precautions : Use jacketed reactors for exothermic reactions and implement in-line monitoring (e.g., FTIR) to detect thermal runaway .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.